(S)-(5-Methylfuran-2-yl)((R)-tetrahydrothiophen-2-yl)methanamine hydrochloride
Description
(S)-(5-Methylfuran-2-yl)((R)-tetrahydrothiophen-2-yl)methanamine hydrochloride is a stereochemically defined compound featuring a methanamine backbone substituted with a 5-methylfuran-2-yl group and a tetrahydrothiophen-2-yl moiety. The compound combines aromatic (furan) and non-aromatic sulfur-containing (tetrahydrothiophene) heterocycles, which may influence solubility, stability, and biological interactions.
Properties
Molecular Formula |
C10H16ClNOS |
|---|---|
Molecular Weight |
233.76 g/mol |
IUPAC Name |
(S)-(5-methylfuran-2-yl)-[(2R)-thiolan-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H15NOS.ClH/c1-7-4-5-8(12-7)10(11)9-3-2-6-13-9;/h4-5,9-10H,2-3,6,11H2,1H3;1H/t9-,10+;/m1./s1 |
InChI Key |
NDQUWGJJVJAPTQ-UXQCFNEQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H]([C@H]2CCCS2)N.Cl |
Canonical SMILES |
CC1=CC=C(O1)C(C2CCCS2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Tetrahydrothiophene Ring: This ring can be synthesized via the cyclization of a suitable diene with sulfur-containing reagents.
Coupling of the Two Rings: The furan and tetrahydrothiophene rings are coupled through a series of reactions involving nucleophilic substitution and reduction.
Formation of the Methanamine Group: The methanamine group is introduced through reductive amination.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the furan and tetrahydrothiophene rings.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Addition: Electrophiles or nucleophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials, such as polymers and catalysts, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of (S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related methanamine derivatives.
Table 1: Comparison of Structural Features and Properties
Key Observations:
Structural Complexity and Chirality :
- The target compound is distinguished by its dual heterocyclic system (furan and tetrahydrothiophene) and stereochemical specificity. In contrast, simpler analogs like 2n (5-methylfuran) and (Tetrahydrothiophen-2-yl)methanamine hydrochloride lack either the stereochemical complexity or the combined heterocyclic motifs .
- Chirality may enhance binding selectivity. For example, N-benzyl-N-methyl-1-(5-methylfuran-2-yl)-1-(pyridin-4-yl)methanamine (Compound 5m) demonstrates how stereochemistry affects receptor interactions .
Solubility and Stability :
- The tetrahydrothiophene moiety introduces sulfur, which may increase lipophilicity compared to oxygenated analogs like tetrahydropyran-4-yl methanamine . This could enhance blood-brain barrier permeability but reduce aqueous solubility.
- Brominated furan derivatives (e.g., 5-Bromofuran-2-yl methanamine hydrochloride ) exhibit lower solubility due to halogenation, as reflected in their higher cost per milligram .
Pharmacological Implications :
- Thiophene fentanyl hydrochloride () shares a sulfur-containing heterocycle but is pharmacologically distinct as an opioid analog. The target compound’s tetrahydrothiophene group may similarly modulate receptor binding but lacks documented activity .
- Racemic analogs like 2n show broad NH₃⁺ signals in ¹H NMR (δ 8.10 ppm, DMSO-d₆), suggesting strong hydrogen bonding, which may influence solubility and formulation .
Synthetic Accessibility :
- The target compound’s stereoselective synthesis is likely more challenging than racemic analogs. For instance, 2n is synthesized via straightforward reductive amination, whereas stereochemical control requires chiral catalysts or resolution techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
